Piretanide-d4 Methyl Ester (Major)
CAS No.: 1794753-37-9
Cat. No.: VC0138011
Molecular Formula: C18H20N2O5S
Molecular Weight: 380.451
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1794753-37-9 |
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Molecular Formula | C18H20N2O5S |
Molecular Weight | 380.451 |
IUPAC Name | methyl 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoate |
Standard InChI | InChI=1S/C18H20N2O5S/c1-24-18(21)13-11-15(20-9-5-6-10-20)17(16(12-13)26(19,22)23)25-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,19,22,23)/i9D2,10D2 |
Standard InChI Key | WYUJUHDZHVCFGK-YQUBHJMPSA-N |
SMILES | COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N3CCCC3 |
Introduction
Chemical Structure and Identification
Piretanide-d4 Methyl Ester (Major) is a deuterated analog of piretanide methyl ester, containing four deuterium atoms strategically positioned within its structure. As an isotopically labeled compound, it maintains the pharmacological framework of piretanide while offering enhanced stability and analytical utility.
Chemical Identity
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Chemical Name: 3-(Aminosulfonyl)-4-phenoxy-5-(1-pyrrolidinyl)-benzoic acid methyl ester-d4
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CAS Number: 1794753-37-9
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Molecular Formula: C18H16D4N2O5S
Structural Characteristics
The molecule contains several key functional groups that define its chemical behavior:
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A phenoxy group forming the diphenylether backbone
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A pyrrolidinyl group at position 5
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An aminosulfonyl (sulfamoyl) moiety
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A carboxylic acid methyl ester
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Four deuterium atoms (distinguishing it from the non-deuterated form)
Parent Compound Background
To fully understand Piretanide-d4 Methyl Ester (Major), examining its parent compound provides valuable context regarding its pharmacological significance.
Piretanide Overview
Piretanide (C17H18N2O5S) is a high-ceiling loop diuretic synthesized in 1973 at Hoechst AG in Germany. It was developed for the treatment of:
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Essential arterial hypertension
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Edema of cardiac origin
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Edema of hepatic origin
Pharmacological Classification
Piretanide belongs to the class of organic compounds known as diphenylethers, featuring two benzene rings linked through an ether group. Its primary pharmacological action involves inhibition of the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys .
Physical and Chemical Properties
Piretanide-d4 Methyl Ester (Major) possesses distinct physical and chemical properties that influence its application in analytical chemistry and pharmaceutical research.
Physical Properties
Table 1: Physical Properties of Piretanide-d4 Methyl Ester (Major) Compared to Parent Compound
Property | Piretanide-d4 Methyl Ester | Piretanide (Parent) |
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Physical State | Solid | Solid |
Molecular Weight | 380.45 g/mol | 362.40 g/mol |
Solubility | Soluble in organic solvents | Limited water solubility (0.0914 mg/mL) |
Appearance | Crystalline powder | Crystalline powder |
Chemical Stability
The deuterium-carbon bonds in Piretanide-d4 Methyl Ester (Major) exhibit greater stability than corresponding hydrogen-carbon bonds in the non-deuterated analog. This kinetic isotope effect confers several advantages:
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Increased metabolic stability
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Reduced rate of oxidative metabolism
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Enhanced stability during analytical procedures
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Longer half-life in biological systems
Synthesis and Preparation Methods
The synthesis of Piretanide-d4 Methyl Ester (Major) involves specialized techniques to incorporate deuterium atoms at specific positions.
Quality Control Parameters
Commercially available Piretanide-d4 Methyl Ester (Major) undergoes rigorous quality control to ensure:
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Isotopic purity (>98% deuterium incorporation)
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Chemical purity (typically >95%)
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Accurate structural confirmation via NMR and mass spectrometry
Analytical Applications
Piretanide-d4 Methyl Ester (Major) serves several critical functions in analytical chemistry, particularly in pharmaceutical analysis.
Internal Standard for Quantitative Analysis
As an isotopically labeled compound, Piretanide-d4 Methyl Ester (Major) functions as an ideal internal standard for quantitative analysis of piretanide and related compounds using:
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Liquid chromatography-mass spectrometry (LC-MS)
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Gas chromatography-mass spectrometry (GC-MS)
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High-performance liquid chromatography (HPLC)
The compound's deuteration ensures chromatographic behavior almost identical to non-deuterated analogs while allowing mass spectrometric differentiation .
Bioanalytical Method Development
In bioanalytical method development, Piretanide-d4 Methyl Ester (Major) serves as:
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A reference standard for impurity profiling
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A calibration standard for quantitative analysis
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A marker for method validation parameters including accuracy, precision, and recovery
Pharmacological Research Applications
The deuterated methyl ester derivative of piretanide offers unique advantages in pharmacological research.
Metabolism Studies
The strategic incorporation of deuterium atoms in Piretanide-d4 Methyl Ester (Major) facilitates:
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Tracking metabolic pathways of piretanide
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Identifying primary sites of metabolic transformation
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Quantifying metabolite formation rates
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Distinguishing between drug-derived and endogenous compounds in biological samples
Pharmacokinetic Investigations
In pharmacokinetic studies, Piretanide-d4 Methyl Ester (Major) enables:
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Accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters
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Assessment of bioavailability and drug disposition
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Investigation of drug-drug interactions
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Evaluation of clearance mechanisms and routes of elimination
Parameter | Specification |
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Catalog Numbers | sc-476494, PA STI 074100 |
Package Size | Typically 1 mg |
Pricing | Approximately $330.00 per 1 mg |
Purity | ≥98% (chemical purity) |
Isotopic Enrichment | ≥98% (deuterium incorporation) |
Storage Conditions | -20°C, protected from light and moisture |
Safety Classification | For research use only |
Supplier Information
Multiple specialty chemical companies supply Piretanide-d4 Methyl Ester (Major) for research purposes, including:
Future Research Directions
The continued development and application of Piretanide-d4 Methyl Ester (Major) holds promise for advancing pharmaceutical research in several key areas.
Drug Development Applications
Potential applications in drug development include:
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Serving as a reference standard in quality control of pharmaceuticals
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Supporting the development of improved diuretic medications
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Facilitating bioequivalence studies for generic drug development
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Enabling precise quantification in stability testing
Emerging Research Opportunities
Future research opportunities involving Piretanide-d4 Methyl Ester (Major) may include:
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Development of improved analytical methods for detecting trace levels of diuretics
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Investigation of drug-drug interactions involving loop diuretics
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Exploration of metabolic differences between various populations
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Evaluation of environmental persistence and fate of pharmaceutical compounds
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